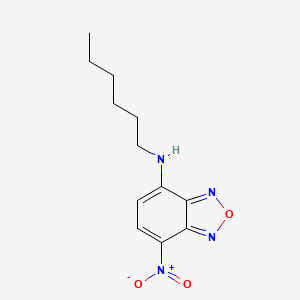

N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine

Description

N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine is a nitrobenzoxadiazole (NBD)-based fluorescent probe characterized by a hexyl chain (-C₆H₁₃) attached to the benzoxadiazole core. These compounds are widely used in biophysical and biochemical research for membrane dynamics studies, lipid-protein interactions, and vesicle labeling due to their environment-sensitive fluorescence properties .

Properties

CAS No. |

94102-47-3 |

|---|---|

Molecular Formula |

C12H16N4O3 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

N-hexyl-4-nitro-2,1,3-benzoxadiazol-7-amine |

InChI |

InChI=1S/C12H16N4O3/c1-2-3-4-5-8-13-9-6-7-10(16(17)18)12-11(9)14-19-15-12/h6-7,13H,2-5,8H2,1H3 |

InChI Key |

WJJMTVWQENMRHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of the hexyl group. The reaction conditions often include the use of strong acids and nitrating agents. For instance, the nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N-Hexyl-2,1,3-benzoxadiazol-4-amine.

Substitution: Formation of various N-alkyl or N-aryl benzoxadiazole derivatives.

Scientific Research Applications

N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.

Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutathione S-transferases, a family of enzymes involved in detoxification processes. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells through the disruption of key signaling pathways .

Comparison with Similar Compounds

Structural and Functional Insights

Alkyl Chain Length :

- Hexyl vs. Hexadecyl : Longer alkyl chains (e.g., hexadecyl in NBD-C16) enhance lipid bilayer integration, making them ideal for membrane studies. Shorter chains (e.g., methyl or hexyl) may exhibit reduced hydrophobicity, limiting membrane partitioning but improving aqueous solubility .

- Brominated Derivatives : The 3-bromopropyl group in N-(3-bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine introduces reactivity for cross-coupling or nucleophilic substitution, enabling covalent attachment to biomolecules .

- Fluorescence Properties: All NBD derivatives exhibit a blue shift (~530 nm to ~450 nm) and increased quantum yield in non-polar environments. This property is exploited to monitor protein insertion into lipid bilayers or vesicle trafficking . N-(2-Methoxyphenyl) derivatives demonstrate unique spectral signatures in tandem mass spectrometry, aiding structural elucidation .

Purity and Stability

Membrane Biology

NBD-C16 (hexadecyl derivative) has been used to label small extracellular vesicles (sEVs) at 0.1 µM concentrations, enabling real-time tracking of vesicle dynamics .

Analytical Chemistry

N-Methyl derivatives serve as HPLC standards, while 2-methoxyphenyl analogs provide high-resolution spectral data for compound identification .

Biological Activity

N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine is a compound belonging to a class of benzoxadiazole derivatives that have garnered attention for their biological activities, particularly in the context of cancer research and as fluorescent probes. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a nitro group at the 7-position of the benzoxadiazole ring. The hexyl chain enhances its lipophilicity, which may facilitate cellular uptake. The compound's structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Glutathione S-transferases (GSTs) : Research indicates that derivatives of 7-nitro-2,1,3-benzoxadiazole function as suicide inhibitors for GSTs, which are involved in detoxification processes in cells. This compound has been shown to bind to GSTs and induce apoptosis in tumor cells by disrupting the JNK-GSTP1 complex .

- Fluorescent Properties : The compound exhibits significant fluorescence properties that make it suitable for use as a probe in biological imaging. Its ability to selectively bind to specific ions (e.g., zinc) allows for the visualization of cellular processes .

Anticancer Activity

This compound has been investigated for its potential anticancer properties:

- Apoptosis Induction : In vitro studies have demonstrated that this compound can trigger apoptosis in various human cancer cell lines. For instance, submicromolar concentrations have been shown to activate apoptotic pathways through oxidative stress mechanisms .

Fluorescent Imaging

The compound's fluorescence characteristics have been utilized in several studies:

- Zinc Ion Detection : It has been effectively used in vivo to measure zinc ion concentrations in pancreatic β cells and zebrafish larvae. This application highlights its utility in studying metal ion homeostasis in biological systems .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.